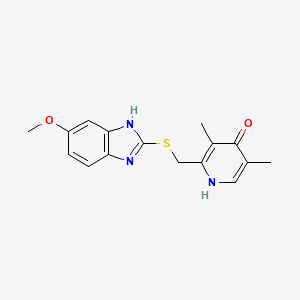

4-Hydroxy Omeprazole Sulfide

描述

4-Hydroxy Omeprazole Sulfide is a metabolite of the proton pump inhibitor omeprazole. It is known for its role in the metabolic pathway of omeprazole, which is used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing stomach acid production .

准备方法

合成路线和反应条件: 4-羟基奥美拉唑硫化物的合成通常涉及奥美拉唑硫化物的氧化。一种方法包括在氯仿-水双相体系中使用红球菌属红球菌的静止细胞。 反应在 180 mM 的底物浓度和 100 g/L 的细胞浓度下优化,反应温度为 37°C,pH 为 7.3 .

工业生产方法: 4-羟基奥美拉唑硫化物的工业生产方法没有详细记录。 使用像红球菌属红球菌这样的生物催化剂对奥美拉唑硫化物进行氧化,表明了大规模生产的潜在途径 .

化学反应分析

反应类型: 4-羟基奥美拉唑硫化物会经历各种化学反应,包括:

氧化: 使用生物催化剂将奥美拉唑硫化物转化为 4-羟基奥美拉唑硫化物。

还原: 可能发生的还原反应,使之恢复为奥美拉唑硫化物。

取代: 羟基上可能发生的取代反应。

常用试剂和条件:

氧化: 红球菌属红球菌静止细胞,氯仿-水双相体系,37°C,pH 7.3.

还原: 常见的还原剂,如硼氢化钠或氢化铝锂。

取代: 在酸性或碱性条件下使用的各种亲核试剂。

主要产品:

氧化: 4-羟基奥美拉唑硫化物。

还原: 奥美拉唑硫化物。

取代: 4-羟基奥美拉唑硫化物的取代衍生物。

科学研究应用

Introduction to 4-Hydroxy Omeprazole Sulfide

This compound is a significant metabolite of the widely used proton pump inhibitor, omeprazole. With a molecular formula of and a molecular weight of 315.4 g/mol, this compound has garnered attention in various scientific fields, particularly in pharmacology and environmental science. This article delves into its applications, supported by comprehensive data and case studies.

Pharmacological Research

This compound plays a crucial role in pharmacological studies related to gastrointestinal diseases. It is primarily investigated for its efficacy and safety as a metabolite of omeprazole, which is used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers.

- Mechanism of Action : As a proton pump inhibitor, this compound inhibits the H+/K+ ATPase enzyme in gastric parietal cells, leading to decreased gastric acid secretion. This mechanism is essential for understanding the pharmacokinetics and dynamics of omeprazole derivatives .

Environmental Impact Studies

Recent studies have identified this compound in wastewater effluents, highlighting its environmental significance. The compound's presence raises concerns about pharmaceutical contamination in aquatic ecosystems.

- Case Study : A research article documented the detection of this compound in surface waters, emphasizing the need for monitoring pharmaceutical residues in water bodies to assess ecological risks .

Synthesis and Analytical Chemistry

In synthetic organic chemistry, this compound serves as an intermediate in the preparation of other omeprazole metabolites. Its synthesis is crucial for developing new pharmaceutical compounds with enhanced therapeutic profiles.

- Analytical Techniques : Various analytical methods such as liquid chromatography-mass spectrometry (LC-MS) have been employed to quantify this compound in biological and environmental samples, ensuring accurate assessment of its concentration and effects .

Case Study 1: Detection in Wastewater

A study conducted on urban sewage revealed that this compound was prevalent in wastewater samples, indicating that pharmaceutical compounds persist through sewage treatment processes. The research highlighted the need for improved wastewater management strategies to mitigate environmental contamination .

Case Study 2: Pharmacokinetic Studies

Pharmacokinetic investigations involving this compound have shown that it exhibits similar properties to its parent compound, omeprazole, including absorption and metabolism rates. These studies are critical for understanding how variations in drug formulations might affect therapeutic outcomes .

作用机制

4-羟基奥美拉唑硫化物通过与细胞色素 P450 酶(特别是 CYP2C19 和 CYP3A4)相互作用发挥作用。这些酶参与奥美拉唑的代谢,导致形成 4-羟基奥美拉唑硫化物。 该化合物也可能通过阻断胃粘膜中的 H+/K+ ATPase 酶来抑制胃酸分泌 .

类似化合物:

奥美拉唑: 母体化合物,用作质子泵抑制剂.

埃索美拉唑: 奥美拉唑的对映异构体,具有类似的治疗效果.

雷贝拉唑: 另一种具有类似作用机制的质子泵抑制剂.

独特性: 4-羟基奥美拉唑硫化物因其作为奥美拉唑代谢物的特定作用而独一无二。它提供了对质子泵抑制剂的代谢途径及其对细胞色素 P450 酶的影响的见解。 它的研究有助于理解奥美拉唑和相关化合物的药代动力学和药效学 .

相似化合物的比较

Omeprazole: The parent compound, used as a proton pump inhibitor.

Esomeprazole: An enantiomer of omeprazole with similar therapeutic effects.

Rabeprazole: Another proton pump inhibitor with a similar mechanism of action.

Uniqueness: 4-Hydroxy Omeprazole Sulfide is unique due to its specific role as a metabolite of omeprazole. It provides insights into the metabolic pathways and the effects of proton pump inhibitors on cytochrome P450 enzymes. Its study helps in understanding the pharmacokinetics and pharmacodynamics of omeprazole and related compounds .

生物活性

4-Hydroxy Omeprazole Sulfide (4-OH-OMPS) is a significant metabolite of the proton pump inhibitor (PPI) omeprazole. Understanding its biological activity is crucial for evaluating both its pharmacological effects and environmental impact. This article provides a detailed overview of the biological activity of 4-OH-OMPS, including its mechanisms of action, pharmacokinetics, and implications in various biological systems.

Chemical and Pharmacological Background

This compound is formed through the metabolic conversion of omeprazole in the liver, primarily mediated by cytochrome P450 enzymes. Its chemical formula is C17H19N3O3S, with a molecular weight of 315.39 g/mol. The presence of hydroxyl and sulfide functional groups distinguishes it from other metabolites, influencing its biological activity and interactions with biological systems .

Inhibition of H^+/K^+ ATPase:

4-OH-OMPS retains some inhibitory effects on the gastric H^+/K^+ ATPase enzyme, similar to omeprazole, albeit with potentially altered potency. This inhibition is essential for its role in reducing gastric acid secretion, making it relevant for conditions such as gastroesophageal reflux disease (GERD) and peptic ulcers .

Metabolic Pathways:

The metabolic pathways involving 4-OH-OMPS are complex. Studies have shown that it can influence drug metabolism and interactions due to its structural similarities with omeprazole. Understanding these pathways is critical for assessing its pharmacokinetic profile and potential drug-drug interactions .

Biological Activity Overview

Case Studies and Research Findings

-

Metabolite Profiling in Mice:

A study identified various metabolites of omeprazole, including 4-OH-OMPS, using advanced mass spectrometry techniques. The research highlighted differences in metabolite profiles based on administration routes (oral vs. intravenous), providing insights into the compound's pharmacokinetics in vivo . -

Environmental Impact Studies:

Research has indicated that 4-OH-OMPS can be found in environmental samples such as wastewater effluents. Its presence raises concerns regarding ecological effects on aquatic organisms, suggesting a need for further studies on its environmental toxicity . -

Comparative Biological Activity:

Comparative studies have shown that while 4-OH-OMPS exhibits moderate inhibition of H^+/K^+ ATPase, it is less potent than omeprazole itself. This finding underscores the importance of understanding metabolite activity for therapeutic efficacy and safety .

属性

IUPAC Name |

2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-3,5-dimethyl-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2S/c1-9-7-17-14(10(2)15(9)20)8-22-16-18-12-5-4-11(21-3)6-13(12)19-16/h4-7H,8H2,1-3H3,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUFHVGKGMRSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC(=C(C1=O)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708701 | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151602-50-5, 103876-98-8 | |

| Record name | 2-[[(6-Methoxy-1H-benzimidazol-2-yl)thio]methyl]-3,5-dimethyl-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151602-50-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-{[(6-Methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-3,5-dimethylpyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。